Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride

Regioselective synthesis Process chemistry Dabigatran manufacturing

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride (CAS 1307233-93-7; molecular formula C₁₄H₂₂ClN₃O₂; MW 299.80 g/mol) is the N-hexyl carbamate-protected derivative of 4-aminobenzamidine. It serves as a pivotal singly protected intermediate (Intermediate in the industrial synthesis of the direct thrombin inhibitor prodrug dabigatran etexilate, and concurrently functions as a pharmacopoeially recognized impurity reference standard (Dabigatran Impurity 6/52; Dabigatran Etexilate Impurity V HCl) essential for ANDA/NDA regulatory filings.

Molecular Formula C14H22ClN3O2
Molecular Weight 299.79 g/mol
Cat. No. B13078540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride
Molecular FormulaC14H22ClN3O2
Molecular Weight299.79 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl
InChIInChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H
InChIKeyYEHXBSOVEPWPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride – A Critical Dabigatran Intermediate and Regulatory Reference Standard for Anticoagulant Synthesis


Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride (CAS 1307233-93-7; molecular formula C₁₄H₂₂ClN₃O₂; MW 299.80 g/mol) is the N-hexyl carbamate-protected derivative of 4-aminobenzamidine [1]. It serves as a pivotal singly protected intermediate (Intermediate 4) in the industrial synthesis of the direct thrombin inhibitor prodrug dabigatran etexilate, and concurrently functions as a pharmacopoeially recognized impurity reference standard (Dabigatran Impurity 6/52; Dabigatran Etexilate Impurity V HCl) essential for ANDA/NDA regulatory filings [2][3]. The hexyl carbamate moiety is structurally mandated for the final prodrug because it confers the requisite lipophilicity to enable gastrointestinal absorption of the otherwise poorly bioavailable dabigatran molecule [4].

Why Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride Cannot Be Substituted by Shorter-Chain Carbamate Analogs or Unprotected 4-Aminobenzamidine


Substitution of this hexyl carbamate intermediate with ethyl, methyl, propyl, or butyl carbamate analogs during dabigatran synthesis is precluded by the structural mandate of the final prodrug: dabigatran etexilate requires the specific N-hexyl carbamate ester to achieve adequate lipophilicity for gastrointestinal absorption, as the unprotected amidine is too polar and basic to cross the intestinal epithelium [1]. The free 4-aminobenzamidine parent compound (CAS 2498-50-2) lacks the hexyl carbamate protecting group entirely, rendering it incapable of serving as the correct intermediate in the convergent synthesis route and producing a different impurity profile that does not match pharmacopoeial reference standards . Furthermore, the patented Boehringer Ingelheim process explicitly requires the singly protected p-aminobenzamidine intermediate to achieve >99.7% regioselectivity in the critical coupling step—a performance metric not demonstrated with unprotected or alternatively protected forms [2]. Substitution with a different salt form (e.g., free base CAS 255706-13-9 vs. hydrochloride CAS 1307233-93-7) alters solubility, handling characteristics, and chromatographic retention, making cross-substitution invalid for validated analytical methods .

Quantitative Differentiation Evidence for Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride Versus Closest Analogs


Regioselectivity Advantage in Convergent Coupling: Singly Protected Hexyl Carbamate Intermediate Achieves >99.7% Selectivity Versus Prior Doubly Protected Amidines

The Boehringer Ingelheim process patent (US20110275824) demonstrates that coupling the singly protected p-aminobenzamidine intermediate—specifically the hexyl carbamate derivative (compound 3)—with alkyl chloride intermediate 6 proceeds with regioselectivity exceeding 99.7% [1]. In contrast, prior art approaches relied on doubly protected amidines to achieve adequate selectivity, which required additional protection/deprotection steps, increased acid waste, and higher production cost [2]. The hexyl carbamate provides singular N-protection of the amidine while leaving the aniline nitrogen free for coupling, a regiochemical outcome not achievable with alternative protection strategies.

Regioselective synthesis Process chemistry Dabigatran manufacturing Convergent coupling

Pharmacopoeial-Grade Characterization and ISO 17034 Accreditation Establishes This Compound as a Validated Reference Standard Versus Uncertified In-House Impurity Preparations

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride is supplied as a fully characterized reference standard compliant with USP, EMA, JP, and BP pharmacopoeial requirements, accompanied by a comprehensive Structure Elucidation Report (SER) [1]. The Mikromol product line (Fisher Scientific) provides this compound under ISO 17034 and ISO 17025 accredited reference material certification, a level of characterization not available from generic chemical suppliers offering the same nominal compound at lower purity grades (typically 95% without full regulatory documentation) . The CATO Research Chemicals version is manufactured under ISO 17034 standard material producer accreditation, serving as a quantitative quality benchmark for pharmaceutical analysis [2].

Reference standard ISO 17034 Pharmaceutical impurity profiling Method validation

Structural Differentiation: Hydrochloride Salt (CAS 1307233-93-7) Versus Free Base (CAS 255706-13-9) – Distinct Molecular Weight, Handling, and Analytical Behavior

The hydrochloride salt (CAS 1307233-93-7; MW 299.80 g/mol; C₁₄H₂₂ClN₃O₂) and the free base form (CAS 255706-13-9; MW 263.34 g/mol; C₁₄H₂₁N₃O₂) of hexyl (amino(4-aminophenyl)methylene)carbamate represent distinct chemical entities with different molecular weights, elemental compositions, and physicochemical properties . The hydrochloride salt is the form predominantly used in commercial synthesis and as the impurity reference standard, while the free base may be encountered as an intermediate or as Dabigatran Etexilate Impurity I . These two forms exhibit different HPLC retention times, solubility profiles, and mass spectrometric ionization behavior, making them non-interchangeable in validated analytical methods .

Salt form selection Analytical method specificity Chromatographic differentiation Reference standard integrity

Lipophilicity-Driven Prodrug Design: The Hexyl Chain Is Pharmacokinetically Non-Substitutable for Shorter Alkyl Carbamates in Achieving Oral Bioavailability

In the development of dabigatran etexilate, the free carboxylic acid was converted to an ethyl ester and the strongly basic benzamidine moiety was masked as an N-hexyl carbamate ester to create a double prodrug capable of oral absorption [1]. The hexyl chain length was specifically selected because shorter alkyl carbamates (methyl, ethyl, propyl, butyl) provide insufficient lipophilicity to enable efficient gastrointestinal membrane permeation, while longer chains compromise metabolic stability or synthetic tractability [2]. The resulting prodrug (dabigatran etexilate) achieves approximately 6.5% oral bioavailability, compared to negligible absorption for the unprotected dabigatran molecule—an improvement directly attributable to the hexyl carbamate moiety . Substituting a shorter-chain carbamate during intermediate synthesis would result in a different final prodrug species that is not the approved drug substance.

Prodrug design Oral bioavailability Lipophilicity optimization Structure-pharmacokinetics relationship

High-Value Application Scenarios for Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride Based on Quantitative Differentiation Evidence


Regulatory-Compliant ANDA/NDA Impurity Profiling and Method Validation for Generic Dabigatran Etexilate Products

This compound serves as the pharmacopoeially designated impurity reference standard (Dabigatran Impurity 6/52; Dabigatran Etexilate Impurity V HCl) for HPLC and LC-MS method validation in Abbreviated New Drug Applications and commercial quality control [1]. The ISO 17034-accredited, fully characterized material with accompanying Structure Elucidation Report is essential for establishing system suitability, determining relative response factors, and quantifying this specific process-related impurity in dabigatran etexilate API and finished dosage forms per ICH Q3A/Q3B guidelines . The hydrochloride salt form (CAS 1307233-93-7) must be specifically procured to match the pharmacopoeial monograph specification, as the free base (CAS 255706-13-9) exhibits different chromatographic behavior .

Commercial-Scale Dabigatran Etexilate Manufacturing Using the High-Regioselectivity Singly Protected Intermediate Route

The patented Boehringer Ingelheim process, which achieves >99.7% regioselectivity in the convergent coupling step, requires this specific singly protected N-hexyl-4-aminobenzamidine-carbamate intermediate (compound 3) as the amidine coupling partner [1]. The use of this intermediate eliminates a protection/deprotection cycle compared to prior doubly protected amidine approaches, contributing to the significantly improved process economics and reduced acid waste that underpin commercial dabigatran etexilate manufacturing . The hexyl carbamate moiety simultaneously serves as the prodrug-masking group in the final API, meaning no deprotection is required after coupling—a synthetic efficiency unique to this intermediate among potential alternatives .

Stable Isotope-Labeled Internal Standard Synthesis for LC-MS Bioanalytical Assays

Deuterium-labeled versions of this intermediate ([²H₄] O-n-hexylacarbamate derivative) have been successfully synthesized and condensed with deuterated benzimidazole building blocks to produce [²H₇] dabigatran etexilate with excellent deuterium enrichment for use as an internal standard in LC-MS pharmacokinetic and bioequivalence studies [1]. The availability of the well-characterized unlabeled reference standard (this compound) is a prerequisite for developing and validating these stable isotope-labeled analytical workflows, as it establishes the chromatographic retention time and mass spectral fragmentation pattern against which the labeled analog is benchmarked .

Dabigatran Forced Degradation and Stability-Indicating Method Development

As a known process impurity and potential degradation product of dabigatran etexilate, this compound is used to spike stressed samples (acid, base, oxidative, thermal, photolytic conditions) during forced degradation studies per ICH Q1A(R2) [1]. Its well-defined identity, purity, and chromatographic retention enable accurate identification and quantification in stability-indicating HPLC methods, supporting shelf-life determination and impurity fate mapping for the commercial drug product . The hydrochloride salt's room-temperature shipping stability and defined storage conditions (−20°C) ensure consistent performance across multi-year stability programs .

Quote Request

Request a Quote for Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.